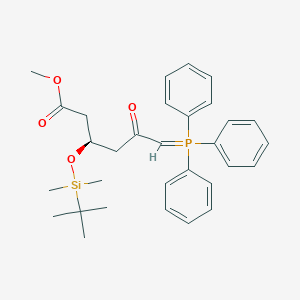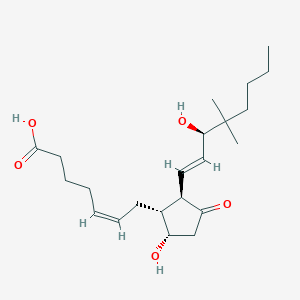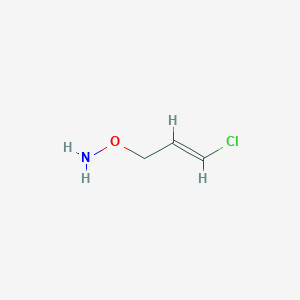
O-(3-氯丙烯基)羟胺
描述
O-(3-Chloroallyl)hydroxylamine is a chemical compound that is not directly mentioned in the provided papers. However, hydroxylamine and its derivatives are of significant interest in various chemical reactions and studies due to their reactivity and potential applications. For instance, hydroxylamine (NH2OH) has been studied for its role as a competitive inhibitor of photosystem II-mediated H2O oxidation in chloroplasts, suggesting its potential impact on biological systems . Additionally, hydroxylamine derivatives have been used in the synthesis of complex organic molecules, such as the unexpected synthesis of 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and related compounds from reactions with 3-substituted chromones .
Synthesis Analysis
The synthesis of hydroxylamine derivatives can be complex and often requires careful control of reaction conditions. For example, the synthesis of 3-(dichloroacetyl)chromone, a related compound, involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one with dichloroacetyl chloride . This demonstrates the potential pathways through which O-(3-Chloroallyl)hydroxylamine could be synthesized, although the specific method for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine was characterized by elemental analysis, X-ray analysis, IR, 1H-NMR, and UV–Visible spectroscopies . These techniques could similarly be applied to determine the structure of O-(3-Chloroallyl)hydroxylamine.
Chemical Reactions Analysis
Hydroxylamine and its derivatives participate in a variety of chemical reactions. The reactivity of hydroxylamine with 3-substituted chromones in an alkaline medium led to the synthesis of novel compounds, showcasing the versatility of hydroxylamine in organic synthesis . Additionally, hydroxylamine-O-sulfonic acid has been used as a coreactant for luminol chemiluminescence, indicating the potential for hydroxylamine derivatives to be used in analytical chemistry applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives can be quite diverse. For example, the nonlinear optical properties and spectroscopic characteristics of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine were investigated, revealing good nonlinear optical properties . Such studies are essential for understanding the potential applications of these compounds in materials science and photonics.
科学研究应用
Application 1: Determination of Hydroxylamine in Water Samples
- Methods of Application : A glassy carbon electrode (GCE) surface was modified with nitrogen-doped hollow carbon spheres (N-HCSs) for the determination of hydroxylamine . Differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) were used for electrochemical analysis .
- Results or Outcomes : The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .
Application 2: Synthesis of Hydroxylamine from Air and Water
- Summary of the Application : Hydroxylamine is an important nitrogenous feedstock for the chemical industry . Conventional hydroxylamine synthesis methods utilize ammonia as the nitrogen source and require harsh reaction conditions .
- Methods of Application : A plasma-electrochemical cascade pathway (PECP) powered by electricity was developed for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions . In the first step, the plasma treatment of ambient air and water delivers a nitric acid solution . Subsequently, the obtained nitric acid is selectively electroreduced to hydroxylamine using a bismuth-based catalyst .
- Results or Outcomes : The faradaic efficiency for hydroxylamine reached 81.0% at −1.0 V versus the reversible hydrogen electrode . This PECP method achieves a high hydroxylamine yield rate of 713.1 μmol cm−2 h−1 with a selectivity of 95.8% .
Application 3: Direct Preparation of Unprotected Amines
- Summary of the Application : Hydroxylamine-derived reagents have been used for the direct preparation of unprotected amines . This strategy obviates undesired protecting-group manipulations and thus improves step efficiency and atom economy .
- Methods of Application : The use of hydroxylamine-derived (N–O) reagents, such as PONT (PivONH3OTf), has enabled the introduction of unprotected amino groups on various different feedstock compounds, such as alkenes, arenes, and thiols .
- Results or Outcomes : This method has unlocked several reactions that facilitate the generation of unprotected primary, secondary, and tertiary amino groups .
Application 4: O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds
- Summary of the Application : Hydroxylamines having an N-electron-withdrawing substituent (also known as hydroxamic acids) act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .
- Methods of Application : The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .
- Results or Outcomes : This method provides a new approach to generate useful aminated products .
Application 5: Synthesis of New Compounds
- Summary of the Application : O-(3-Chloroallyl)hydroxylamine (O-CAHA) is used in the synthesis of new compounds. This process involves the creation of novel molecules through various chemical reactions.
- Methods of Application : The specific methods of application can vary widely depending on the particular compound being synthesized. Typically, O-CAHA would be reacted with other reagents under controlled conditions to form the desired product.
- Results or Outcomes : The outcomes of these reactions are new compounds that may have potential applications in various fields, such as pharmaceuticals, materials science, and more.
Application 6: Development of Sensors
- Summary of the Application : O-CAHA can be used in the development of sensors. These sensors can be designed to detect specific substances or changes in environmental conditions.
- Methods of Application : In sensor development, O-CAHA could be incorporated into the sensor material or used in the fabrication process. The specific methods would depend on the type of sensor being developed.
- Results or Outcomes : The result is a sensor that can provide accurate and reliable measurements, which can be used in various applications, such as environmental monitoring, medical diagnostics, and more.
安全和危害
O-(3-Chloroallyl)hydroxylamine may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
未来方向
属性
IUPAC Name |
O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255966 | |
| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3-Chloroallyl)hydroxylamine | |
CAS RN |
87851-77-2 | |
| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




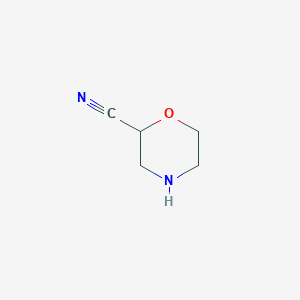
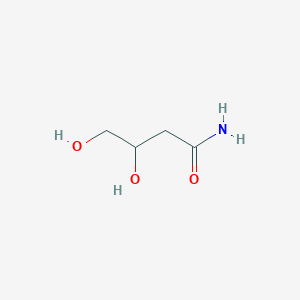
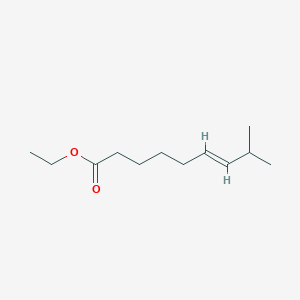
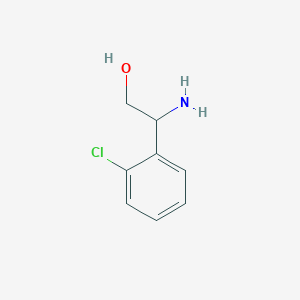
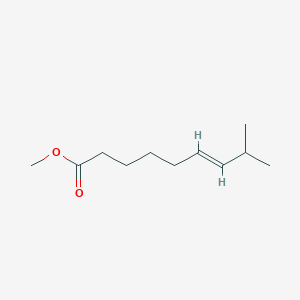
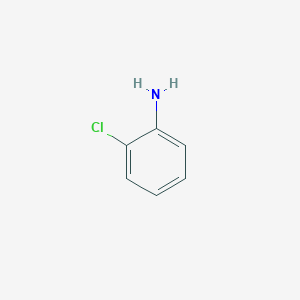

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
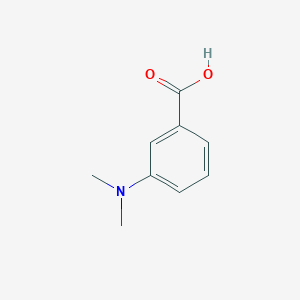
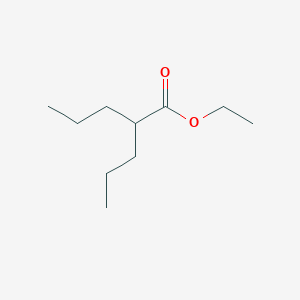
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
